molecular formula C12H14O4 B1433450 Diethyl phthalate-D14 CAS No. 99873-99-1

Diethyl phthalate-D14

Cat. No.: B1433450
CAS No.: 99873-99-1
M. Wt: 236.32 g/mol
InChI Key: FLKPEMZONWLCSK-NFUPRKAOSA-N
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Description

Diethyl phthalate-D14 is the deuterium labeled Diethyl phthalate . It is commonly used as a vehicle for fragrances and cosmetic ingredients .


Synthesis Analysis

Diethyl phthalate is produced by the reaction of ethanol with phthalic anhydride, in the presence of a strong acid catalyst . The detection of phthalates in food has been developed using sensitive and quantitative methods that can be run on both GC/MS and LC/MS systems .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C6D4(CO2C2D5)2. It has a CAS Number of 99873-99-1 and a molecular weight of 236.32 .


Chemical Reactions Analysis

Primary degradation of diethyl phthalate to phthalic acid involves the hydrolysis of each of the two diethyl chains of the phthalate to produce the monoester, monoethyl phthalate, and then phthalic acid .


Physical And Chemical Properties Analysis

This compound is a colourless liquid with a slight aromatic odour . It has a molecular weight of 236.32 .

Scientific Research Applications

  • Chemical Analysis and Risk Assessment : DEP is used in various applications, including as a plasticizer in PVC plastics and food packaging, and in personal care products. Its use as a denaturing agent in alcohol for cosmetic purposes has been studied, highlighting public health concerns due to its carcinogenic, teratogenic, hepatotoxic, and endocrine effects. A method for determining phthalates in alcohol samples was developed, emphasizing the health risks associated with the consumption of DEP-containing products (Leitz et al., 2009).

  • Catalytic Degradation in Water : Research on the catalytic degradation of DEP in aqueous solutions using persulfate activated with nano-scaled magnetic particles has been conducted. This study provides practical knowledge for DEP removal from water at ambient temperature, which is vital given DEP's classification as an endocrine disruptor (Zhang et al., 2016).

  • Photodegradation with Immobilized Photocatalysts : The photodegradation of DEP using photocatalysts immobilized on glass plates irradiated with visible light has been investigated. This study provides insights into efficient methods for DEP degradation in the environment, emphasizing the importance of such technologies in mitigating the spread of phthalates (Hung et al., 2017).

  • Toxicity and Environmental Impact Studies : Various studies have been conducted to understand the toxicity and environmental impact of DEP. These include assessments on different animal models and ecological systems, providing crucial data on the adverse effects of DEP and its derivatives on living organisms and ecosystems. Such studies are pivotal in framing environmental policies and regulations regarding DEP usage (Ghorpade et al., 2002), (Api, 2001), (Fiocchetti et al., 2021).

  • Biodegradation Pathways : Research on the biodegradation pathways of DEP by specific bacterial strains has been conducted. This research is significant for developing bioremediation strategies to mitigate DEP contamination in various environmental systems (Wang et al., 2018).

Mechanism of Action

Target of Action

Diethyl phthalate-D14 primarily targets the endocrine system . It is known to disrupt the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . This can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

The mode of action of this compound involves its interaction with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level . The first step of metabolism involves hydrolysis to the monoester .

Biochemical Pathways

This compound affects several biochemical pathways. Biodegradation of this compound in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . Thus there exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination . The hydrophobicity of this compound affects all pharmacokinetic steps .

Result of Action

The molecular and cellular effects of this compound’s action involve the disruption of the endocrine system, affecting reproductive health and physical development . Chronic administration of this compound has been found to cause mild, dermal acanthosis in rats .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It has been detected in ambient indoor air, wastewaters from industrial facilities, surface waters and sediments, and marine waters . The primary source of its occurrence in water is the discharge from industries and domestic wastewater . Its persistence and detection in various environmental media have become significant issues in recent decades .

Safety and Hazards

No information is available regarding possible effects caused by diethyl phthalate if you breathe, eat, or drink it, or if it touches your skin . Very high oral doses of diethyl phthalate have caused death in animals, but brief oral exposures to lower doses caused no harmful effects .

Future Directions

There is a need to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health . Adsorption and photo catalysis are the most widely used techniques for phthalate removal .

Biochemical Analysis

Biochemical Properties

Diethyl phthalate-D14 plays a significant role in biochemical reactions, particularly in studies involving enzyme interactions and metabolic pathways. It interacts with various enzymes, including deoxyribonuclease I, where it has been shown to inhibit enzymatic activity by binding to amino groups in the enzyme’s amino acid residues through van der Waals forces and hydrogen bonding . This interaction leads to structural deformation of the enzyme, reducing its activity. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, potentially altering their function and expression levels .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving nuclear receptors such as peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression . This disruption can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress. Furthermore, this compound can influence cellular metabolism by altering the amino acid profile of cells, as observed in yeast models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nuclear receptors and other biomolecules, leading to changes in gene expression and enzyme activity. For example, it can inhibit the activity of deoxyribonuclease I by binding to its amino acid residues, causing structural deformation and reduced enzymatic activity . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade into monoethyl phthalate and phthalic acid over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent oxidative stress and disruption of cellular functions, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may cause mild disruptions in cellular processes, while higher doses can lead to significant toxic effects, including liver dysfunction and reproductive abnormalities . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular and metabolic functions, while others do not elicit significant responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation. It is metabolized by enzymes such as phthalate oxygenase and phthalate dehydrogenase, which convert it into monoethyl phthalate and phthalic acid . These metabolites can further undergo aromatic ring cleavage and other transformations, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), affecting its localization and accumulation . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms, influencing its distribution within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with nuclear receptors and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its effects on cellular processes and enzyme activities .

Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPEMZONWLCSK-NFUPRKAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334039
Record name Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99873-99-1
Record name Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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